
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its thiopyrano and pyrrole rings, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- involves multiple steps, including the formation of the thiopyrano and pyrrole rings. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological molecules. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- can be compared with other similar compounds that contain thiopyrano and pyrrole rings. These similar compounds may share some structural features but differ in their specific substituents and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
146674-65-9 |
|---|---|
Molecular Formula |
C28H30N2O3S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(3aR,7aS)-7-benzyl-2-(2-hydroxybenzenecarboximidoyl)-7-phenylsulfanyl-1,3,3a,5,6,7a-hexahydroisoindole-4,4-diol |
InChI |
InChI=1S/C28H30N2O3S/c29-26(22-13-7-8-14-25(22)31)30-18-23-24(19-30)28(32,33)16-15-27(23,17-20-9-3-1-4-10-20)34-21-11-5-2-6-12-21/h1-14,23-24,29,31-33H,15-19H2/t23-,24+,27?/m1/s1 |
InChI Key |
NGYPMXAROYCDNM-AVPLEESXSA-N |
Isomeric SMILES |
C1CC([C@H]2CN(C[C@H]2C1(CC3=CC=CC=C3)SC4=CC=CC=C4)C(=N)C5=CC=CC=C5O)(O)O |
Canonical SMILES |
C1CC(C2CN(CC2C1(CC3=CC=CC=C3)SC4=CC=CC=C4)C(=N)C5=CC=CC=C5O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
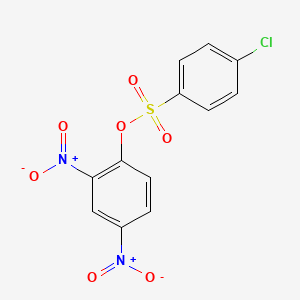

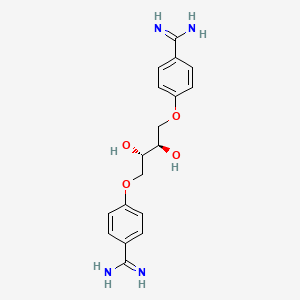





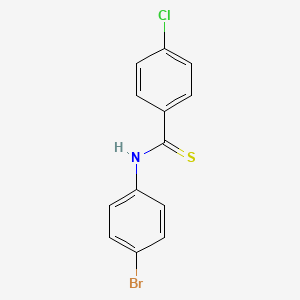
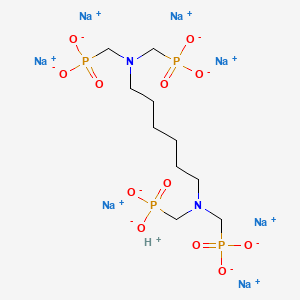
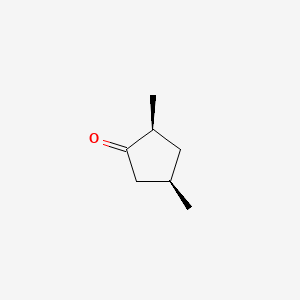
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
